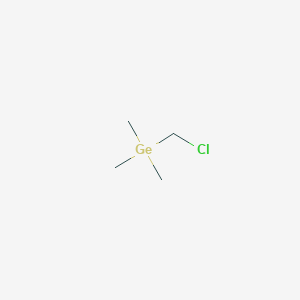

Chloromethyltrimethylgermane

Description

Chloromethyltrimethylgermane [(CH₃)₃GeCH₂Cl] is an organogermanium compound characterized by a chloromethyl (-CH₂Cl) group bonded to a trimethylgermyl [(CH₃)₃Ge-] moiety. It is synthesized via side reactions involving organogermanium precursors, such as the condensation of trichlorogermane with allyl-type halides, followed by substitution reactions to yield derivatives like iodides or thiocyanates . This compound serves as a versatile intermediate in organometallic chemistry, enabling the synthesis of functionalized germanium derivatives through nucleophilic displacement of the chlorine atom .

Properties

IUPAC Name |

chloromethyl(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNHDYVIBKUBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463651 | |

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5830-55-7 | |

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethyltrimethylgermane can be synthesized through several methods. One common synthetic route involves the reaction of methyllithium with trichloro(chloromethyl)germane . This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Another method involves the formation of a Grignard reagent from this compound, which can then be used to synthesize various carbofunctional germanium compounds .

Chemical Reactions Analysis

Chloromethyltrimethylgermane undergoes a variety of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

Rearrangement Reactions: Under the action of aluminum chloride, this compound can rearrange into chloroethyldimethylgermane.

Formation of Grignard Reagents: This compound readily forms a Grignard reagent, which can be used to synthesize various other compounds such as (trimethylgermyl)-acetic acid and 3-butenyltrimethylgermane.

Scientific Research Applications

Chloromethyltrimethylgermane has several applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of various organogermanium compounds, which are valuable in organic synthesis.

Materials Science: Organogermanium compounds, including this compound, are used in the development of advanced materials due to their unique properties.

Medicinal Chemistry: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of chloromethyltrimethylgermane involves its ability to form reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the reagents used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of Chloromethyltrimethylgermane and structurally related organogermanium halides:

Notes:

- Chlorotrimethylgermane [(CH₃)₃GeCl] is a smaller molecule with a direct Ge-Cl bond, leading to higher volatility (boiling point: 102°C) .

- Tributylgermanium chloride has longer alkyl chains, increasing hydrophobicity and molecular weight but reducing reactivity compared to methyl-substituted analogs .

- Tris(trifluoromethyl)chlorogermane [(CF₃)₃GeCl] exhibits enhanced stability due to electron-withdrawing CF₃ groups, which may lower its reactivity in substitution reactions .

Research Findings and Trends

- Reactivity Trends : Methyl-substituted germanes (e.g., Chlorotrimethylgermane) exhibit higher reactivity in substitution reactions compared to bulkier tributyl or aryl-substituted derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in Tris(trifluoromethyl)chlorogermane) reduce Ge center electrophilicity, impacting catalytic activity .

- Thermal Stability : Longer alkyl chains (e.g., tributyl) increase thermal stability but reduce volatility, limiting use in gas-phase processes .

Biological Activity

Chloromethyltrimethylgermane, also known by its CAS number 2344-80-1, is a chemical compound with significant applications in organic synthesis and potential biological implications. This article delves into its biological activity, examining relevant studies, toxicological data, and potential applications in various fields.

- Molecular Formula : (CH₃)₃SiCH₂Cl

- Molecular Weight : 122.67 g/mol

- Physical State : Colorless liquid

- Density : 0.879 g/cm³

- Boiling Point : 102 °C

- Flash Point : -4 °C

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of toxicity and genotoxicity. The following sections summarize key findings from various studies.

Toxicological Studies

-

Acute Toxicity :

- Inhalation studies have shown that exposure to high concentrations of this compound can lead to severe respiratory distress and mortality in animal models. For instance, a study indicated that exposure to vapors at concentrations as low as 150 mg/m³ resulted in significant toxic effects .

- A case study involving Sprague-Dawley rats demonstrated that intraperitoneal administration of the compound led to rapid mortality, highlighting its acute toxicity profile .

- Irritation Potential :

-

Genotoxicity :

- Various assays have been conducted to assess the genotoxic potential of this compound. In vitro tests showed no mutagenic effects in bacterial strains such as S. typhimurium, while some weak positive responses were noted under specific conditions .

- In vivo studies indicated an increase in chromosome aberrations in mouse lymphoma cells but did not consistently show mutagenic properties across different test systems .

Case Study 1: Acute Exposure Effects

In a controlled experiment, male Sprague-Dawley rats were exposed to this compound vapors. The study recorded symptoms such as hyperactivity and gasping, leading to necropsy findings of red patchy lungs and gas-filled gastrointestinal tracts. This underscores the acute respiratory toxicity associated with the compound.

Case Study 2: Genotoxicity Assessment

A series of genotoxicity tests were performed using this compound on different cell lines. While no gene mutations were observed in bacterial systems, there was a notable increase in chromosomal abnormalities in mammalian cells under specific conditions, suggesting a need for further investigation into its long-term effects on genetic material.

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | High mortality rates observed in rats after inhalation; significant respiratory distress. |

| Irritation | Severe skin and eye irritation; high Draize scores indicating corneal damage. |

| Genotoxicity | Weak mutagenic potential in vitro; increased chromosome aberrations noted in specific assays. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.